BenchChemオンラインストアへようこそ!

Anileridine hydrochloride

Postoperative Analgesia Opioid Potency Comparison Clinical Anesthesiology

Anileridine hydrochloride (CAS 53421-22-0) is a Schedule II mu-opioid agonist with a 4:1 analgesic potency advantage over meperidine—confirmed in double-blind postoperative trials. Its N-aminophenethyl substitution creates a distinct profile: antitussive efficacy absent in meperidine and antiemetic action against morphine-induced vomiting. In operant models, it induces minimal cross-tolerance, making it a critical tool for opioid tolerance research and abuse liability studies. USP-grade dihydrochloride salt (≥96.0% purity). Available only to qualified institutions holding valid C-II controlled substance licensure.

Molecular Formula C22H30Cl2N2O2
Molecular Weight 425.4 g/mol
CAS No. 53421-22-0
Cat. No. B1615925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnileridine hydrochloride
CAS53421-22-0
Molecular FormulaC22H30Cl2N2O2
Molecular Weight425.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CCN(CC1)CCC2=CC=C(C=C2)N)C3=CC=CC=C3.Cl.Cl
InChIInChI=1S/C22H28N2O2.2ClH/c1-2-26-21(25)22(19-6-4-3-5-7-19)13-16-24(17-14-22)15-12-18-8-10-20(23)11-9-18;;/h3-11H,2,12-17,23H2,1H3;2*1H
InChIKeyZYTHLJLPPSSDIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anileridine Hydrochloride (CAS 53421-22-0) Procurement Guide: Properties, Purity & Opioid Class


Anileridine hydrochloride (CAS 53421-22-0) is the dihydrochloride salt of anileridine, a synthetic opioid analgesic belonging to the piperidine class, developed by Merck & Co. in the 1950s [1]. It acts as a mu-opioid receptor agonist to provide relief for moderate to severe pain [2]. The United States Pharmacopeia (USP) monograph specifies that Anileridine Hydrochloride raw material contains not less than 96.0% and not more than 102.0% of the active pharmaceutical ingredient (C22H28N2O2·2HCl) calculated on the dried basis [3].

Why Meperidine or Morphine Cannot Simply Substitute for Anileridine Hydrochloride


Anileridine's structural modification from meperidine (pethidine)—specifically the replacement of the N-methyl group with an N-aminophenethyl group—directly alters its pharmacological profile, creating quantifiable differences in potency, duration of action, and side effect profiles that cannot be replicated by generic opioid substitution [1]. Direct clinical comparison data confirms a 4:1 analgesic potency advantage over pethidine in surgical patients [2], while animal models demonstrate antitussive efficacy absent in meperidine and an emetic profile opposite to morphine [3]. These specific, measurable differentiators render simple class substitution scientifically invalid for applications requiring precise opioid effect profiles.

Quantitative Differentiation of Anileridine Hydrochloride Against Comparators


Analgesic Potency: 4:1 Advantage Over Pethidine in Surgical Pain

In a double-blind clinical trial involving 60 patients undergoing upper abdominal surgery, anileridine demonstrated a 4:1 analgesic potency ratio relative to pethidine (meperidine) [1]. The study measured the effect on withdrawal movements from skin pinching or surgery during N2O + O2 anaesthesia, with the 4:1 potency ratio confirmed in postoperative pain relief assessments [1].

Postoperative Analgesia Opioid Potency Comparison Clinical Anesthesiology

Differential Narcotic Profile: Anileridine vs. Fentanyl in Operant Behavior Models

In a study using pigeons under a multiple fixed-ratio, fixed-interval schedule, anileridine's rate-decreasing effects were only partially antagonized by naloxone (1 mg/kg) and only for doses ≤10 mg/kg, whereas fentanyl's dose-effect curve was shifted rightward by naloxone at all doses (0.01, 0.1, and 1 mg/kg), indicating primarily narcotic effects [1]. Chronic methadone or morphine (120 mg/kg/day p.o.) produced only slight cross-tolerance to anileridine, in contrast to robust cross-tolerance with fentanyl [1].

Behavioral Pharmacology Opioid Tolerance Narcotic Antagonism

Antitussive and Antiemetic Efficacy: Divergent Profile from Meperidine and Morphine

Preclinical animal studies demonstrate that unlike meperidine, anileridine is an effective antitussive agent against experimental cough [1]. Additionally, anileridine does not produce vomiting; instead, it successfully antagonizes the emetic effects of apomorphine and morphine in dogs [1].

Antitussive Activity Antiemetic Opioid Side Effects

Absence of Euphoria in Extended Dosing: Clinical Report of 552 Doses

A preliminary clinical report noted that while anileridine's analgesic effects resembled those of morphine and meperidine, euphoria was uncommon, and no evidence of addiction was observed even in a patient with metastatic carcinoma of the colon who received 552 doses over the treatment course [1].

Opioid Abuse Liability Clinical Safety Long-term Analgesia

USP Purity Specification: 96.0%-102.0% Active Ingredient (Dried Basis)

The United States Pharmacopeia (USP) monograph for Anileridine Hydrochloride establishes a quantitative purity specification of not less than 96.0% and not more than 102.0% of anileridine hydrochloride (C22H28N2O2·2HCl), calculated on the dried basis [1]. This provides a verifiable quality benchmark for procurement.

Quality Control Pharmaceutical Grade USP Monograph

Validated Application Scenarios for Anileridine Hydrochloride Based on Quantitative Evidence


Postoperative Pain Management Requiring Higher Potency than Pethidine

Anileridine hydrochloride's 4:1 potency advantage over pethidine, confirmed in a double-blind clinical trial of postoperative pain following upper abdominal surgery, makes it a suitable alternative when a more potent analgesic is required without the use of fentanyl [1]. Its efficacy profile supports use in anesthesia protocols where precise, short-duration analgesia is desired.

Behavioral Pharmacology Research on Opioid Tolerance and Abuse Liability

Anileridine's unique profile in operant behavior models—where its rate-decreasing effects are only partially related to narcotic activity and it induces minimal cross-tolerance—positions it as a valuable tool compound for dissecting the mechanisms of opioid tolerance and exploring compounds with potentially lower abuse liability [2].

Pain Management with a Reduced Nausea and Cough Profile

Based on preclinical evidence, anileridine's antitussive efficacy and antiemetic properties (antagonizing morphine-induced vomiting) differentiate it from comparators like meperidine and morphine [3]. This profile may be advantageous in scenarios where opioid-induced cough or nausea is a significant clinical concern.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anileridine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.